molecular formula C17H20N6O2S B10932748 4-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10932748
M. Wt: 372.4 g/mol
InChI Key: HHOJBQDFWZGZQV-UHFFFAOYSA-N
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Description

4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, a morpholinoethyl group, and a thiadiazole ring, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include various organic halides, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzimidazole core, a morpholinoethyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

4-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C17H20N6O2S/c1-12-15(26-21-20-12)16(24)19-17-18-13-4-2-3-5-14(13)23(17)7-6-22-8-10-25-11-9-22/h2-5H,6-11H2,1H3,(H,18,19,24)

InChI Key

HHOJBQDFWZGZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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